molecular formula C5H9ClO4S B2724843 Methyl 2-(chlorosulfonyl)-2-methylpropanoate CAS No. 55896-98-5

Methyl 2-(chlorosulfonyl)-2-methylpropanoate

Cat. No. B2724843
CAS RN: 55896-98-5
M. Wt: 200.63
InChI Key: ZZSYSZVZZVYGMV-UHFFFAOYSA-N
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Description

“Methyl 2-(chlorosulfonyl)-2-methylpropanoate” is a chemical compound. It is also known as “Methyl 2-(chlorosulfonyl)acetate” with the CAS Number: 56146-83-9 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, Chlorosulfonyl isocyanate (CSI), a compound with two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O), has been employed for the preparation of β-lactams . Other reactions of CSI include cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides, conversion of primary alcohols to carbamates, and conversion of carboxylic acids and the acid chlorides into nitriles .

Scientific Research Applications

Efficient Synthesis Techniques

One study described an efficient synthesis process for a closely related compound, highlighting the ability to inhibit parallel side reactions using continuous-flow diazotization. This method significantly decreases side reactions like hydrolysis, even at high concentrations of hydrochloric acid, demonstrating the potential for high-efficiency synthesis in chemical research (Yu et al., 2016).

Catalysis and Reaction Mechanisms

Research on beta-glycosidation of sterically hindered alcohols using 2-chloro-2-methylpropanoic ester as a steering group has shown rapid and efficient glycosidation under mild, acidic conditions. This process achieves high yield and beta-selectivity without forming orthoester side products, showcasing the compound's role in facilitating selective chemical reactions (Szpilman & Carreira, 2009).

Biochemical Applications

In biochemical research, analogues of Methyl 2-(chlorosulfonyl)-2-methylpropanoate have been synthesized and investigated as substrates for enzymes in Methanobacterium thermoautotrophicum. Such studies contribute to understanding biochemical pathways and the synthesis of bioactive compounds (Gunsalus et al., 1978).

Antimicrobial Properties

Sulfonamide hybrid Schiff bases derived from related chlorosulfonyl compounds have been synthesized and characterized, demonstrating significant enzyme inhibition and antioxidant potential. This research illustrates the potential of Methyl 2-(chlorosulfonyl)-2-methylpropanoate derivatives in developing new antimicrobial and antioxidant agents (Kausar et al., 2019).

Advanced Material Synthesis

The compound has also been mentioned in the context of developing high-performance materials, such as in the synthesis of chloromethyl 2-ethoxy-2-methylpropanoate, an intermediate for advanced polymer and material science applications (Ragan et al., 2010).

Safety and Hazards

“Methyl 2-(chlorosulfonyl)-2-methylpropanoate” should be handled with care. The safety information includes pictograms GHS05, GHS07 with the signal word “Danger” and hazard statements H302, H314, H315, H319, H335 .

properties

IUPAC Name

methyl 2-chlorosulfonyl-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c1-5(2,4(7)10-3)11(6,8)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSYSZVZZVYGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chlorosulfonyl)-2-methylpropanoate

CAS RN

55896-98-5
Record name methyl 2-(chlorosulfonyl)-2-methylpropanoate
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